molecular formula C17H24ClN5O2 B12042253 8-Azepan-1-yl-7-((E)-3-chloro-but-2-enyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

8-Azepan-1-yl-7-((E)-3-chloro-but-2-enyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B12042253
M. Wt: 365.9 g/mol
InChI Key: QRXRVWFDWJXAOS-XYOKQWHBSA-N
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Description

8-(1-azepanyl)-7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes an azepane ring, a chlorobutenyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-azepanyl)-7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the purine core and introduce the azepane and chlorobutenyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-(1-azepanyl)-7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

8-(1-azepanyl)-7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(1-azepanyl)-7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Azepanyl)acetohydrazide
  • 2-(1-Azepanyl)ethanol
  • 2-(1-Azepanyl)propanoic acid

Uniqueness

What sets 8-(1-azepanyl)-7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of the azepane ring and the chlorobutenyl group in conjunction with the purine core provides a distinct chemical profile that can be exploited for various scientific and industrial purposes.

Properties

Molecular Formula

C17H24ClN5O2

Molecular Weight

365.9 g/mol

IUPAC Name

8-(azepan-1-yl)-7-[(E)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H24ClN5O2/c1-12(18)8-11-23-13-14(20(2)17(25)21(3)15(13)24)19-16(23)22-9-6-4-5-7-10-22/h8H,4-7,9-11H2,1-3H3/b12-8+

InChI Key

QRXRVWFDWJXAOS-XYOKQWHBSA-N

Isomeric SMILES

C/C(=C\CN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C)/Cl

Canonical SMILES

CC(=CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C)Cl

Origin of Product

United States

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